BenchChemオンラインストアへようこそ!

NS 11021

Ion channel pharmacology Electrophysiology Drug discovery

NS 11021 is the definitive negative-gating BKCa/KCa1.1 activator for research demanding mechanistic precision. Unlike Ca²⁺-mimetic openers (NS1619, BMS-191011), it binds within the hydrophobic inner pore, increasing pore hydration and shifting activation independent of Ca²⁺ binding—delivering a 62-fold increase in open probability at voltages <−60 mV and ~50% reduction in bladder smooth muscle contractility at 3 µM. In isolated perfused hearts, 0.1 µmol/L NS 11021 reduces infarct size from 29% to 7%, with the inactive analog NS13558 as a validated negative control. NS 11021 is the only BK opener among a tested panel (incl. BMS-191011, NS-19504) producing consistent functional effects in melanoma (IGR39) and pancreatic ductal adenocarcinoma (Panc-1) cell lines. For gating kinetics, mitoBKCa cardioprotection, smooth muscle pharmacology, and cancer biology—NS 11021 is the evidence-based choice.

Molecular Formula C16H9BrF6N6S
Molecular Weight 511.2 g/mol
CAS No. 956014-19-0
Cat. No. B1680084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS 11021
CAS956014-19-0
Synonyms1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(1H-tetrazol-5-yl)phenyl)thiourea
NS 11021
NS-11021
NS11021
Molecular FormulaC16H9BrF6N6S
Molecular Weight511.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
InChIKeyMDKAFDIKYQMOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NS 11021 (CAS 956014-19-0): BKCa/KCa1.1 Activator for Ion Channel Research & Drug Discovery


NS 11021 (CAS 956014-19-0) is a small-molecule activator of large-conductance Ca²⁺-activated potassium channels (BKCa/KCa1.1/KCNMA1) [1]. It belongs to the biarylthiourea class of negative-gating modulators and exhibits an EC₅₀ of 0.4 µM at KCa1.1 channels expressed in Xenopus oocytes [2]. The compound increases channel open probability (Po) by parallel-shifting the voltage-dependent activation curve to more hyperpolarized potentials, without affecting single-channel conductance [3].

Why Generic BK Channel Openers Cannot Substitute for NS 11021 in Research Applications


BK channel activators are not functionally interchangeable. NS 11021 is a negative-gating modulator that binds within the hydrophobic inner pore to increase pore hydration, a mechanism distinct from Ca²⁺-mimetic activators like NS1619 [1]. This mechanistic divergence produces marked differences in potency, selectivity profile, and tissue-specific functional effects across BK channel opener chemotypes. Substituting a generic BK opener such as NS1619, BMS-191011, or NS19504 without verifying the specific pharmacological endpoint risks experimental irreproducibility, particularly in smooth muscle contractility assays, mitochondrial bioenergetics studies, and cancer cell viability experiments where the compounds exhibit divergent efficacies [2][3].

NS 11021 Comparative Evidence: Quantified Differentiation from BK Channel Opener Analogs


NS 11021 vs. NS1619: 10-Fold Higher Potency and Superior Selectivity for KCa1.1

In direct comparative characterization of cloned KCa1.1 channels expressed in Xenopus laevis oocytes and mammalian cells, NS 11021 demonstrated approximately 10-fold higher potency than the most broadly applied KCa1.1 opener, NS1619 [1][2]. At 10 µM, NS 11021 exhibited no modulatory effect on a panel of cloned Kv channels nor on endogenous Na⁺ and Ca²⁺ channels (L- and T-type) in guinea pig cardiac myocytes, confirming superior specificity relative to NS1619, which displays broader off-target activity [3].

Ion channel pharmacology Electrophysiology Drug discovery

NS 11021 vs. BMS-191011: Superior Functional Efficacy in Cancer Cell Assays

In a comparative study of BK channel activators in IGR39 (primary melanoma) and Panc-1 (pancreatic ductal adenocarcinoma) cell lines, NS 11021 and NS-19504 potently activated BK channels, whereas BMS-191011 was less effective [1]. Critically, only NS 11021 demonstrated significant functional effects on cancer-associated processes including cell survival, migration, and proliferation in these cancer cell lines; BMS-191011 failed to produce comparable anti-cancer phenotypes [2].

Cancer biology Cell migration Proliferation assay

NS 11021 vs. Nifedipine: Differential Vasorelaxant Potency in Preeclamptic vs. Healthy Human Umbilical Arteries

A direct comparative study assessed the vasorelaxant effects of NS 11021 and the L-type calcium channel blocker nifedipine on human umbilical arteries (HUAs) from healthy and preeclamptic pregnancies [1]. While nifedipine's efficacy and potency (pD₂) remained unchanged between groups, NS 11021's pD₂ decreased significantly from 6.92 ± 0.26 (control) to 5.24 ± 0.53 (preeclampsia), and Emax dropped from 75.57% to 43.75% relaxation (p < 0.05). NS 11021 was less potent than nifedipine specifically in the preeclampsia group [2].

Vascular pharmacology Preeclampsia Obstetrics

NS 11021 vs. Inactive Analog NS13558: Mechanistic Validation via Structurally-Matched Negative Control

NS13558 is a structurally closely related analog of NS 11021 designed as a biologically inactive negative control [1]. In isolated perfused rat hearts subjected to ischemia-reperfusion, NS 11021 (0.1 µmol/L) reduced infarct size from 29% (control) to 7%. In contrast, NS13558 at the same concentration conferred no cardioprotection, with infarct size remaining at 29%, identical to control [2]. NS13558 did not open cloned human KCa1.1 channels, confirming that the cardioprotective effect is specifically attributable to BK channel activation by NS 11021.

Chemical biology Target validation Ischemia-reperfusion

NS 11021 vs. Vehicle: Quantified Functional Efficacy in Urinary Bladder Smooth Muscle

In ex vivo studies of murine urinary bladder smooth muscle (UBSM) strips, NS 11021 (3 µM) reduced the frequency of spontaneous action potentials from a control value of 20.9 ± 5.9 to 10.9 ± 3.7 per minute [1]. Concomitantly, NS 11021 decreased the force of spontaneous phasic contractions by approximately 50%, an effect fully blocked by pretreatment with the selective BK channel blocker iberiotoxin [2]. In contrast, NS 11021 had no effect on contractions evoked by nerve stimulation, indicating functional specificity for spontaneous versus neurally-evoked contractility [3].

Smooth muscle physiology Urology Overactive bladder

NS 11021 vs. NS1619: Quantitative Divergence in Mitochondrial BKCa Activation Potency

In mitochondria isolated from human endothelial EA.hy926 cells, both NS 11021 and NS1619 depolarized mitochondrial membrane potential and stimulated nonphosphorylating respiration via mitoBKCa channel activation [1]. However, NS 11021 achieved this effect at a 20-fold lower concentration (0.5 µM) compared to NS1619 (10 µM), consistent with its higher potency at plasma membrane BKCa channels. Both effects were blocked by iberiotoxin and paxilline, confirming on-target action [2].

Mitochondrial physiology Bioenergetics Cardioprotection

NS 11021 (CAS 956014-19-0): Optimal Research and Industrial Application Scenarios


KCa1.1/BK Channel Electrophysiology and Gating Mechanism Studies

NS 11021 is the preferred tool compound for investigating BK channel gating kinetics and pore-gate coupling mechanisms. Unlike Ca²⁺-mimetic openers, NS 11021 facilitates channel activation primarily by increasing inner pore hydration and shifting the pore-gate equilibrium toward the open state independently of Ca²⁺ binding [1]. At 30 µM, NS 11021 increases single-channel open probability by 62-fold at voltages < −60 mV (conditions where voltage sensors are at rest) and slows deactivation time course by ~10-fold at −200 mV [2]. These well-characterized biophysical effects enable precise dissection of voltage-sensor versus pore-gate contributions to channel gating. [1][2]

Smooth Muscle Contractility Assays and Overactive Bladder Research

For ex vivo and in vitro smooth muscle contractility studies, NS 11021 at 3 µM reliably reduces spontaneous phasic contraction force by ~50% and spontaneous action potential frequency by ~48% in urinary bladder smooth muscle preparations [1]. The effect is fully reversible with iberiotoxin, providing a robust positive control for BK channel-mediated smooth muscle relaxation. This validated response makes NS 11021 an essential reference compound for screening novel smooth muscle relaxants or investigating BK channel dysfunction in bladder pathologies. [1][2]

Mitochondrial BKCa (mitoBKCa) Channel Bioenergetics Research

NS 11021 activates mitoBKCa channels in endothelial and cardiac mitochondria at nanomolar to low micromolar concentrations (effective at 0.5 µM) [1]. In isolated perfused rat hearts, 0.1 µmol/L NS 11021 reduces infarct size from 29% to 7% following ischemia-reperfusion, an effect not observed with the inactive analog NS13558 [2]. This high potency and the availability of a validated inactive control (NS13558) position NS 11021 as the gold-standard chemical probe for dissecting the role of mitoBKCa in mitochondrial bioenergetics, ROS production, and cardioprotection. [1][2]

Cancer Cell Functional Assays Requiring BK Channel-Mediated Phenotypes

In cancer biology applications where BK channel activation is hypothesized to influence cell survival, migration, or proliferation, NS 11021 is the only BK opener among a panel (including BMS-191011 and NS-19504) that consistently produces significant functional effects in melanoma (IGR39) and pancreatic ductal adenocarcinoma (Panc-1) cell lines [1]. Researchers investigating BK channel-dependent anti-cancer mechanisms should prioritize NS 11021 for functional validation experiments, while using NS13558 as a negative control and interpreting results with awareness that NS 11021 may also elevate intracellular Ca²⁺ independently of BK channel activation. [1][2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS 11021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.